molecular formula C17H15ClN2O2 B5850072 2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide

Katalognummer B5850072
Molekulargewicht: 314.8 g/mol
InChI-Schlüssel: ZAWLOESIFMQNHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide, also known as CP-690,550, is a synthetic small molecule that belongs to the family of Janus Kinase (JAK) inhibitors. JAK inhibitors are a class of drugs that target the JAK family of enzymes and are used to treat a variety of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 is a potent inhibitor of JAK3, which is involved in the development and function of immune cells.

Wirkmechanismus

2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide works by inhibiting the activity of JAK3, which is a key enzyme involved in the signaling pathways of immune cells. By blocking JAK3, 2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide prevents the activation and proliferation of immune cells, thereby reducing inflammation and preventing tissue damage.
Biochemical and physiological effects:
2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in both animal models and human patients. 2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide also reduces the number of activated T cells and B cells in the blood, which are involved in the pathogenesis of autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide is a potent and selective inhibitor of JAK3, which makes it a useful tool for studying the role of JAK3 in immune cell signaling and autoimmune diseases. However, 2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide also has some limitations, such as its poor solubility in aqueous solutions and its potential off-target effects on other JAK family members.

Zukünftige Richtungen

There are several potential future directions for research on 2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide. One area of interest is the development of more potent and selective JAK3 inhibitors, which could have improved efficacy and fewer off-target effects. Another area of research is the investigation of the long-term safety and efficacy of 2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide in treating autoimmune diseases. Additionally, 2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide could be used in combination with other drugs to improve its therapeutic effects and reduce the risk of drug resistance.

Synthesemethoden

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide involves several steps, starting from the reaction of 3-methyl-4-chlorophenol with 4-(cyanomethyl)phenylacetic acid, followed by the addition of thionyl chloride and triethylamine to form the corresponding acid chloride. The acid chloride is then reacted with 2-(2-oxo-1-imidazolidinyl)ethylamine to yield the final product, 2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide.

Wissenschaftliche Forschungsanwendungen

2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide has been extensively studied for its potential therapeutic use in autoimmune diseases. In preclinical studies, 2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide has been shown to reduce inflammation and prevent tissue damage in animal models of autoimmune diseases. Clinical trials have also demonstrated the efficacy of 2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide in treating rheumatoid arthritis and psoriasis.

Eigenschaften

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-12-10-15(6-7-16(12)18)22-11-17(21)20-14-4-2-13(3-5-14)8-9-19/h2-7,10H,8,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWLOESIFMQNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)CC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.